molecular formula C20H19ClO6 B1261484 Chaetoxanthone C

Chaetoxanthone C

Cat. No. B1261484
M. Wt: 390.8 g/mol
InChI Key: MWYMVCYBLZZWPG-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoxanthone C is a member of the class xanthones that is 9H-xanthen-9-one substituted by a chloro group at position 4, hydroxy groups at positions 1 and 3, a methoxy group at position 8 and a (2R,6R)-6-methyltetrahydropyran-2-yl group at position 2. It is isolated from the marine derived fungus Chaetomium and has antiprotozoal activity. It has a role as a metabolite and an antiprotozoal drug. It is a member of xanthones, a member of phenols, an organochlorine compound and a member of pyrans.

Scientific Research Applications

Stereochemical Analysis

Chaetoxanthone C has been identified in studies exploring the chemical composition of various fungi. For instance, in a study on the fungus Chaetomium murorum, chaetoxanthone C was isolated and its structure was elucidated using spectroscopic analyses, contributing to the understanding of fungal secondary metabolites and their stereochemical properties (Wang et al., 2015).

Antiprotozoal Activity

Research has also shown that chaetoxanthone C possesses notable antiprotozoal activity. A study demonstrated its effectiveness against Plasmodium falciparum and Trypanosoma cruzi, suggesting its potential in developing treatments for diseases like malaria and Chagas disease (Pontius et al., 2008).

Biocontrol and Plant Growth Promotion

In the agricultural sector, chaetoxanthone C and related compounds have been explored for their biocontrol capabilities. For example, metabolites from the fungus Chaetomium globosum, which may include chaetoxanthone derivatives, have shown promise in managing plant diseases like Sclerotinia rot and promoting plant growth (Kumar et al., 2020).

Anticancer Properties

Another significant application of chaetoxanthone C is in cancer research. Studies have isolated and identified compounds from Chaetomium species that exhibit anticancer properties, suggesting the potential role of chaetoxanthone C in developing novel cancer therapies (Hani & Eman, 2015).

properties

Product Name

Chaetoxanthone C

Molecular Formula

C20H19ClO6

Molecular Weight

390.8 g/mol

IUPAC Name

4-chloro-1,3-dihydroxy-8-methoxy-2-[(2R,6R)-6-methyloxan-2-yl]xanthen-9-one

InChI

InChI=1S/C20H19ClO6/c1-9-5-3-7-12(26-9)14-18(23)15-17(22)13-10(25-2)6-4-8-11(13)27-20(15)16(21)19(14)24/h4,6,8-9,12,23-24H,3,5,7H2,1-2H3/t9-,12-/m1/s1

InChI Key

MWYMVCYBLZZWPG-BXKDBHETSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C4=C(O3)C=CC=C4OC)Cl)O

Canonical SMILES

CC1CCCC(O1)C2=C(C(=C3C(=C2O)C(=O)C4=C(O3)C=CC=C4OC)Cl)O

synonyms

chaetoxanthone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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